3'-Methyl-3-(3-methylphenyl)propiophenone
Overview
Description
3’-Methyl-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O. It is a derivative of propiophenone, characterized by the presence of a methyl group at the 3’ position and a 3-methylphenyl group attached to the propiophenone core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
3’-Methyl-3-(3-methylphenyl)propiophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that this compound is a precursor for the synthesis of complex molecules due to its reactive ketone group .
Mode of Action
It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The compound’s reactive ketone group suggests it may participate in various organic synthesis reactions .
Result of Action
As a precursor for the synthesis of complex molecules, it likely contributes to the formation of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group into an aromatic ring. The general reaction scheme is as follows:
Starting Materials: 3-methylbenzoyl chloride and 3-methylacetophenone.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 3’-Methyl-3-(3-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of 3’-methyl-3-(3-methylphenyl)benzoic acid.
Reduction: Formation of 3’-methyl-3-(3-methylphenyl)propanol.
Substitution: Formation of halogenated derivatives such as 3’-methyl-3-(3-bromomethylphenyl)propiophenone.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methyl-3-(3-methylphenyl)propiophenone
- 2’-Methyl-3-(3-methylphenyl)propiophenone
- 3’-Methyl-3-(4-methylphenyl)propiophenone
Uniqueness
3’-Methyl-3-(3-methylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,3-bis(3-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHNVGZNCZXIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644056 | |
Record name | 1,3-Bis(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-33-5 | |
Record name | 1,3-Bis(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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